molecular formula C17H14ClN3O2 B2658820 N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide CAS No. 1385303-78-5

N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide

Cat. No.: B2658820
CAS No.: 1385303-78-5
M. Wt: 327.77
InChI Key: ZXWLPFIBINWSHR-UHFFFAOYSA-N
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Description

N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide is a synthetic benzamide derivative intended for research and experimental purposes exclusively. This compound is structurally characterized by a benzamide group linked to a 4-chlorophenyl ring system through a cyanomethylamino chain. Benzamide analogs are of significant interest in medicinal chemistry and pharmacology due to their diverse biological activities. Related compounds have been investigated as potent histone deacetylase (HDAC) inhibitors, which are valuable tools for epigenetic research and exploring new avenues in oncology . Other benzamide derivatives have shown potential as inhibitors of the P2X7 receptor, a key target in inflammation research for conditions such as rheumatoid arthritis, osteoarthritis, and chronic obstructive pulmonary disease (COPD) . The specific structural features of this compound, including the chlorophenyl and cyanomethyl groups, suggest it may serve as a valuable intermediate for further chemical synthesis or as a lead compound in the development of novel therapeutic agents. Researchers can utilize this chemical for probing biological mechanisms, structure-activity relationship (SAR) studies, and in vitro assay development. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human use. Please refer to the material safety data sheet (MSDS) for safe handling procedures.

Properties

IUPAC Name

N-[2-[[(4-chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c18-14-8-6-12(7-9-14)15(10-19)21-16(22)11-20-17(23)13-4-2-1-3-5-13/h1-9,15H,11H2,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWLPFIBINWSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NC(C#N)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-[[(4-Chlorophenyl)-cyanomethyl]amino]-2-oxoethyl]benzamide, a compound with the molecular formula C17H14ClN3O2, has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, particularly focusing on its effects in various biological systems, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a chlorophenyl moiety, a cyanomethyl group, and an amide functional group, contributing to its diverse biological interactions. Its molecular weight is approximately 327.77 g/mol, with a purity typically around 95%.

Antidiabetic Properties

Recent studies have highlighted the compound's protective effects against endoplasmic reticulum (ER) stress in pancreatic β-cells. A notable analog demonstrated significant β-cell protective activity with an EC50 of 0.1 ± 0.01 μM, indicating high potency . The structure-activity relationship studies suggest that modifications to the phenyl ring can enhance activity, particularly substitutions at the para position with groups like trifluoromethyl (CF3) which significantly increased activity to 88% .

Anticancer Potential

This compound has also been evaluated for anticancer properties. Research indicates that derivatives of this compound may inhibit specific cancer-related pathways. For instance, compounds with similar backbones have shown promise as selective inhibitors of SENP1, an enzyme implicated in cancer progression .

Neuroprotective Effects

In addition to its antidiabetic and anticancer properties, there is emerging evidence suggesting neuroprotective effects. The compound may mitigate oxidative stress in neuronal cells, although more research is needed to elucidate the mechanisms involved.

Case Study 1: β-Cell Protection Against ER Stress

A study focused on various analogs of this compound revealed that certain modifications could drastically improve β-cell protection. The compound WO5m exhibited maximal activity at 100% with an EC50 of 0.1 ± 0.01 μM, showcasing its potential as a therapeutic agent for diabetes management .

Case Study 2: Anticancer Activity in vitro

In vitro studies on related compounds demonstrated their ability to inhibit cell proliferation in cancer cell lines. These findings suggest that structural modifications can enhance selectivity and potency against specific cancer types .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that various substitutions on the phenyl ring can significantly influence biological activity:

SubstituentPositionMax Activity (%)EC50 (μM)
Trifluoromethylpara8813 ± 1
Hydroxylmeta1000.1 ± 0.01
Methylortho4518.6 ± 4
AminoparaModerateVaries

This table illustrates how specific modifications can enhance or diminish the compound's efficacy.

Comparison with Similar Compounds

Key Observations:

Core Structure: All compounds share a benzamide backbone linked to secondary amides or heterocycles. The target compound’s cyanomethyl group distinguishes it from β-lactam (azetidinone) or thiazolidinone derivatives .

Polar Groups: Sulfamoyl (in ) and nitrile (in target compound) increase polarity, affecting solubility and membrane permeability. Heterocycles: Azetidinone and thiazolidinone rings introduce conformational constraints, which may enhance target selectivity.

Structure-Activity Relationship (SAR) Trends

Chlorophenyl vs.

Cyanomethyl vs. Sulfamoyl: Cyanomethyl’s linear geometry (vs. sulfamoyl’s bulkiness) may reduce steric hindrance in target interactions .

Heterocyclic vs. Linear Linkers: Azetidinone and thiazolidinone rings enhance rigidity, whereas the target compound’s ethyl linker provides flexibility, which could affect pharmacokinetics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.